1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

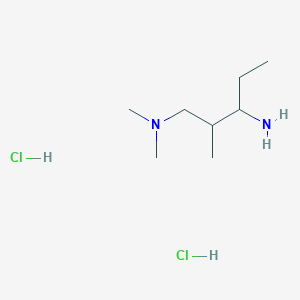

1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride, also known as TMPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TMPD is a diamine that has two tertiary amine groups and is highly soluble in water. The compound is used in various scientific research applications, including biochemical assays, drug discovery, and materials science.

Scientific Research Applications

Chemical Synthesis and Modification

Research on the chemistry of N-substituted derivatives, such as those derived from D-penicillamine, has shown the potential of utilizing specific chemistry for modifying compounds to achieve desired properties or functionalities. For instance, studies have demonstrated the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry. This process involves complex steps, including methylation and hydrolysis, to produce the corresponding salts of DL-2-methylpenicillamine, highlighting the compound's utility in synthetic chemistry for creating or modifying molecular structures with potential therapeutic applications (Al-Zaidi, Crilley, & Stoodley, 1983).

Organic Syntheses and Reactions

In the realm of organic synthesis, the creation and study of novel compounds such as 3,3,4-trimethylpent-1-yne and 2,3,3,8,8,9-hexamethyldeca-4,6-diyne showcase the versatility of hydrocarbon structures in generating complex molecules. These syntheses offer insights into the mechanisms of organic reactions, potentially leading to new materials or pharmaceuticals with unique properties (Meshcherynakov & Petrova, 1962).

Material Science and Engineering

In material science, the development of thermotropic poly(ester-imide)s based on trimellitic anhydride and branched diamino alkane spacers represents an innovative approach to designing polymers with specific thermal and optical properties. These poly(ester-imide)s exhibit ordered, quasi-crystalline smectic layer structures in the solid state and transform into a nematic phase upon melting. Such materials are of interest for applications in liquid crystal displays and other optical devices, where controlled alignment and phase behavior are crucial (Abajo, Campa, Schwarz, & Kricheldorf, 1997).

Pharmaceutical Chemistry

The field of pharmaceutical chemistry benefits from studies on metal-catalyzed 1,2-diamination reactions, which are key for synthesizing biologically active natural products and pharmaceutical agents. Chiral 1,2-diamines, as control elements in asymmetric synthesis, offer pathways to creating compounds with potential therapeutic value. This research underscores the importance of innovative synthetic methods in drug discovery and development, aiming to enhance the efficiency and selectivity of chemical reactions for producing medically relevant molecules (Cardona & Goti, 2009).

Properties

IUPAC Name |

1-N,1-N,2-trimethylpentane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2.2ClH/c1-5-8(9)7(2)6-10(3)4;;/h7-8H,5-6,9H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIISJDBDVCWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CN(C)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)

![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)

![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)